Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1464091-70-0. It has a molecular weight of 292.38 . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-5-8-14(11-18)20-13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11,17H2,1-3H3
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a yellow to brown sticky oil to semi-solid . It has a molecular weight of 292.38 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
1. Synthesis of Key Intermediates in Drug Development
Tert-butyl piperidine derivatives are crucial intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis involves acylation, sulfonation, and substitution steps, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Another example is the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine- 1-carboxylate, an important intermediate for crizotinib, with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
2. Molecular Structure Analysis
Tert-butyl piperidine derivatives also serve in the study of molecular structures. The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, providing insights into its molecular structure (Moriguchi et al., 2014).
3. Development of Piperidine Derivatives
Piperidine derivatives synthesized from tert-butyl piperidine are promising synthons for various chemical compounds. For example, tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates were synthesized for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).
4. Structural Studies and Drug Synthesis
Tert-butyl piperidine derivatives are used for X-ray studies and drug synthesis. For instance, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its molecular structure and potential for synthesizing beta-hydroxylated delta-lactam drugs (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
5. Scaffold for Substituted Piperidines
Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate serves as a new scaffold for substituted piperidines, demonstrating the versatility of tert-butyl piperidine derivatives in chemical synthesis (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Safety and Hazards
The safety information for Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305+P351+P338 . These codes provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-5-8-14(11-18)20-13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRYMAUCFQPCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.